molecular formula C54H97NO3 B10831051 CLinDMA

CLinDMA

Cat. No.: B10831051
M. Wt: 808.4 g/mol
InChI Key: PGYFLJKHWJVRMC-ZXRZDOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLinDMA involves the reaction of specific lipid precursors under controlled conditionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and subsequent reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as spin centrifugation-dialysis (SCD) and tangential flow filtration (TFF) are employed to purify the lipid nanoparticles and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

CLinDMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .

Scientific Research Applications

CLinDMA has a wide range of scientific research applications, including:

Mechanism of Action

CLinDMA exerts its effects through the formation of lipid nanoparticles that encapsulate siRNA molecules. These nanoparticles facilitate the delivery of siRNA into target cells, where the siRNA can exert its gene-silencing effects. The molecular targets and pathways involved include the activation of innate immune pathways and the induction of inflammatory cytokines through the stimulation of toll-like receptor 4 (TLR4) signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CLinDMA include other cationic lipids used in lipid nanoparticle formulations, such as:

    DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery systems.

    DODMA (1,2-dioleoyl-3-dimethylammonium-propane): A cationic lipid with similar properties and applications.

    DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane): Used in the formulation of lipid nanoparticles for drug delivery

Uniqueness of this compound

This compound is unique due to its specific structure and ability to induce a strong inflammatory response, making it particularly effective in certain therapeutic applications. Its use in the synthesis of LNP201 for siRNA delivery sets it apart from other cationic lipids, providing a robust platform for gene silencing and other advanced therapeutic strategies .

Biological Activity

CLinDMA (Cationic Lipid N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-((2-(dimethylamino)ethyl)amino)ethyl)amine) is a prominent cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly in therapeutic applications such as RNA interference (RNAi). This article explores the biological activity of this compound, focusing on its immunogenic properties, efficacy in gene delivery, and associated inflammatory responses.

Overview of this compound

This compound is characterized by its ability to form stable lipid nanoparticles that can encapsulate nucleic acids and facilitate their delivery into cells. Its design aims to enhance cellular uptake and endosomal escape, which are critical for effective gene silencing. The lipid's cationic nature is responsible for its interactions with negatively charged cellular membranes, aiding in the transfection process.

Biological Activity and Mechanisms

  • Inflammatory Response :
    • This compound has been shown to induce an acute inflammatory response when administered in vivo. This response is characterized by the upregulation of various pro-inflammatory cytokines and chemokines, leading to activation of innate immune pathways. Studies indicate that this compound primarily contributes to this inflammatory response rather than other components in LNP formulations .
  • Gene Silencing Efficacy :
    • In a study utilizing LNP201, which incorporates this compound, significant gene silencing was observed in murine models. A single dose resulted in up to 89% reduction of target mRNA levels in the liver . The sustained silencing effect was attributed to both the lipid's properties and the RNAi mechanism employed.
  • Dose-Dependent Effects :
    • The inflammatory response elicited by this compound is dose-dependent. Higher doses correlate with increased cytokine release and potential liver damage markers, such as alanine aminotransferase (ALT) levels . Conversely, pretreatment with anti-inflammatory agents like dexamethasone has been shown to mitigate these effects without compromising the therapeutic efficacy of LNP201 .

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Abrams et al. (2009)MiceInduced significant inflammatory response; 89% mRNA knockdown in liver post-LNP201 administration .
MedChemExpress Data SheetIn VitroDemonstrated sustained silencing of murine Ssb gene; acute inflammatory response observed .
Recent Advances (2022)Various ModelsHighlighted improved safety profiles and organ tropism with new formulations based on this compound .

Case Study: LNP201 Formulation

LNP201, formulated using this compound, was evaluated for its biodistribution and efficacy in delivering siRNA. The study revealed that LNP201 not only effectively silenced target genes but also induced a robust immune response characterized by cytokine release. This dual action necessitated further exploration into balancing efficacy with safety through pharmacological interventions .

Properties

Molecular Formula

C54H97NO3

Molecular Weight

808.4 g/mol

IUPAC Name

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

InChI

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1

InChI Key

PGYFLJKHWJVRMC-ZXRZDOCRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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